Cas no 1485953-14-7 (1-Cyano-3-hydroxycyclobutane-1-carboxylic acid)

1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1485953-14-7
- EN300-1122370
- SCHEMBL24867741
- 1-cyano-3-hydroxycyclobutane-1-carboxylicacid
- 1-cyano-3-hydroxycyclobutane-1-carboxylic acid
- AKOS015330735
- Cyclobutanecarboxylic acid, 1-cyano-3-hydroxy-
- 1-cyano-3-hydroxycyclobutanecarboxylic acid
- 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid
-
- インチ: 1S/C6H7NO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-2H2,(H,9,10)
- InChIKey: VZVJRFVNRGYYKL-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C#N)(C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 141.042593085g/mol
- どういたいしつりょう: 141.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 413.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 2.15±0.40(Predicted)
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122370-0.05g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1122370-5.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1122370-0.1g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1122370-5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1122370-0.5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1122370-2.5g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1122370-10.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1122370-10g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1122370-1g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1122370-1.0g |
1-cyano-3-hydroxycyclobutane-1-carboxylic acid |
1485953-14-7 | 1g |
$986.0 | 2023-06-09 |
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1-Cyano-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-Cyano-3-Hydroxycyclobutane-1-Carboxylic Acid (CAS No. 1485953-14-7)
1-Cyano-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1485953-14-7) is a unique organic compound with a cyclobutane ring structure, incorporating both a cyano group and a hydroxyl group. This compound has garnered attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug development and advanced materials. The cyclobutane ring, a four-membered carbon ring, is known for its strain energy, which can influence the compound's reactivity and stability. The presence of the cyano group (-CN) and the hydroxyl group (-OH) introduces additional functional diversity, making this compound a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The strain inherent in the cyclobutane ring can lead to unique bioisosteric effects, which are valuable in drug design for improving pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, researchers have explored the use of cyclobutane derivatives in developing novel antibiotics and anticancer agents. The cyano group in this compound adds electron-withdrawing properties, potentially enhancing the compound's ability to interact with biological targets such as enzymes or receptors.
The synthesis of 1-cyano-3-hydroxycyclobutane-1-carboxylic acid involves multi-step organic reactions, often utilizing transition metal catalysts or photochemical methods to achieve the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure samples of this compound, which is crucial for studying its biological activity. The hydroxyl group on the cyclobutane ring can undergo various transformations, such as oxidation or protection/deprotection reactions, allowing for further functionalization and diversification of the molecule.
In terms of applications, 1-cyano-3-hydroxycyclobutane-1-carboxylic acid has shown promise in the development of bioactive molecules. For example, it has been used as an intermediate in the synthesis of peptide mimetics and small molecule inhibitors targeting specific protein-protein interactions. Its ability to form hydrogen bonds due to the hydroxyl and carboxylic acid groups makes it suitable for designing molecules with high binding affinity to biological targets.
Furthermore, this compound has been investigated for its potential role in materials science. The cyclobutane ring's strain energy can be harnessed to create materials with unique mechanical properties or as precursors for cross-linked polymers. Researchers have also explored its use in supramolecular chemistry, where it serves as a building block for self-assembling structures due to its ability to form hydrogen bonds and other non-covalent interactions.
From an environmental standpoint, understanding the degradation pathways of 1-cyano-3-hydroxycyclobutane-1-carboxylic acid is essential for assessing its potential impact on ecosystems. Recent studies have employed computational methods to predict its biodegradation rates under various environmental conditions. These findings are critical for ensuring sustainable practices in its production and use.
In conclusion, 1-cyano-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 1485953-14-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new applications and insights into this compound's properties, its role in scientific innovation is expected to grow further.
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